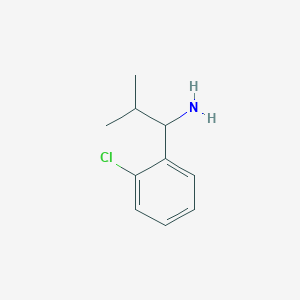

1-(2-Chlorophenyl)-2-methylpropan-1-amine

Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of 1-(2-chlorophenyl)-2-methylpropan-1-amine follows International Union of Pure and Applied Chemistry conventions, providing precise identification of the molecular structure. The compound's molecular formula is established as carbon-ten hydrogen-fourteen chlorine-one nitrogen (C₁₀H₁₄ClN), representing a molecular weight of 183.68 grams per mole. This molecular composition reflects the presence of a benzene ring bearing a chlorine substituent at the ortho position, connected to a chiral carbon center that bears an amine functional group and an isopropyl substituent.

The Chemical Abstracts Service registry encompasses multiple entries for this compound, with the racemic mixture assigned the identifier 1183825-71-9, while individual enantiomers possess distinct registry numbers. The systematic nomenclature explicitly designates the position of the chlorine atom on the aromatic ring and the branching pattern of the aliphatic chain, ensuring unambiguous chemical identification. Alternative nomenclature systems may refer to this compound using descriptive terms that emphasize the branched nature of the amine substituent, though the systematic name remains the preferred designation for scientific communication.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| Chemical Abstracts Service Number (racemic) | 1183825-71-9 |

| International Union of Pure and Applied Chemistry Name | This compound |

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOALSEFEPRQWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183825-71-9 | |

| Record name | 1-(2-chlorophenyl)-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Grignard Reaction Followed by Reduction

Overview:

A widely reported method for synthesizing 1-(4-chlorophenyl)-2-methylpropan-1-amine involves the reaction of a chlorobenzonitrile derivative with isopropylmagnesium bromide (a Grignard reagent), followed by reduction of the intermediate imine or nitrile to the amine.

- Starting Materials: 2-chlorobenzonitrile (for the 2-chloro isomer) and isopropylmagnesium bromide.

- Solvent: Dry tetrahydrofuran (THF) under inert argon atmosphere.

- Step 1: Dropwise addition of isopropylmagnesium bromide to the nitrile solution at room temperature, stirring overnight to allow nucleophilic addition to the nitrile carbon.

- Step 2: Methanol and sodium borohydride (NaBH4) are added to reduce the intermediate to the primary amine.

- Workup: Quenching with water, extraction with ethyl acetate, acid-base extraction to isolate the free amine, drying over sodium sulfate, and purification by precipitation with HCl in diethyl ether.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Temperature | Room temperature (20–25 °C) |

| Atmosphere | Argon (inert) |

| Reaction Time (Grignard) | Overnight (~12–16 hours) |

| Reduction Time (NaBH4) | 30 minutes |

| Yield | Approximately 18% (reported for 4-chloro isomer) |

- The yield is relatively low (~18%), indicating possible side reactions or incomplete conversion.

- The method is adaptable to the 2-chlorophenyl isomer by substituting 2-chlorobenzonitrile for the 4-chloro derivative.

- The reaction requires careful control of moisture and oxygen to maintain Grignard reagent activity.

Reference:

This method is described in detail for the 4-chlorophenyl isomer in ChemicalBook and patent WO2013/19621.

Reference:

Described in patent US9227900B2, detailing synthetic routes to substituted propiophenones.

Amination via Reaction with Cyclic Amines and Paraformaldehyde

Overview:

This method involves the reaction of substituted propiophenones with paraformaldehyde and cyclic amines to form amine derivatives, which can be adapted for preparing 1-(2-chlorophenyl)-2-methylpropan-1-amine by modifying the amine source.

- React 1-(4-chlorophenyl)-2-methylpropan-1-one with paraformaldehyde and a cyclic amine or its reactive derivative in methanol under reflux.

- The reaction proceeds via Mannich-type condensation followed by reduction to the amine.

- Purification involves solvent evaporation, extraction, and chromatography.

| Parameter | Details |

|---|---|

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | Several hours (not specified) |

- This approach is more suited for synthesizing amine derivatives with cyclic amine substituents but can be adapted for primary amines.

- It provides an alternative to direct Grignard addition and reduction.

Reference:

Described in patent EP0423524A2 for propiophenone derivatives.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Reaction + Reduction | 2-Chlorobenzonitrile | Isopropylmagnesium bromide, NaBH4, THF, inert atmosphere | ~18 | Direct synthesis, simple reagents | Low yield, moisture sensitive |

| α-Alkoxy p-Chlorobenzyl Phosphonate Route | α-Alkoxy p-chlorobenzyl phosphonate | Acidic hydrolysis (HCl), Homer-Wadsworth-Emmons reaction | Not specified | Access to ketone intermediates | Multi-step, complex intermediates |

| Amination via Paraformaldehyde | 1-(2-chlorophenyl)-2-methylpropan-1-one | Paraformaldehyde, cyclic amines, methanol, reflux | Not specified | Versatile for amine derivatives | Requires ketone intermediate, longer reaction |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-chlorophenylacetone, while substitution reactions can produce various substituted phenylalkylamines .

Scientific Research Applications

Pharmacological Applications

-

Pharmaceutical Development

- The compound's structural similarity to other amines positions it as a candidate for the development of new pharmaceuticals, particularly in the realm of psychoactive substances. Its chlorinated structure may influence its interaction with neurotransmitter systems, making it a subject of interest for developing medications targeting neurological disorders.

-

Research on Psychoactive Effects

- Initial studies suggest that compounds with similar structures exhibit stimulant properties. Research into 1-(2-Chlorophenyl)-2-methylpropan-1-amine could yield insights into its effects on the central nervous system, potentially leading to new treatments for conditions such as ADHD or depression.

-

Synthetic Intermediates

- In organic synthesis, this compound can serve as an intermediate for producing more complex molecules. Its amine group allows for further functionalization, which is beneficial in creating derivatives with enhanced biological activity or different pharmacokinetic profiles.

Industrial Applications

-

Chemical Manufacturing

- The compound is utilized in the synthesis of various chemical products. Its unique structure allows for modifications that can lead to the production of specialty chemicals used in various industries, including agriculture and materials science.

-

Material Science

- Due to its chemical properties, this compound can be explored as a precursor in the development of polymers or coatings that require specific thermal or chemical resistance.

Case Study 1: Neuropharmacological Research

A study published in a peer-reviewed journal investigated the effects of chlorinated phenyl amines on dopamine receptors. The findings indicated that compounds similar to this compound could modulate dopamine levels, suggesting potential therapeutic benefits for treating neuropsychiatric disorders.

Case Study 2: Synthesis and Characterization

Research conducted at an academic institution focused on synthesizing derivatives of this compound. The study highlighted successful modifications leading to compounds with improved solubility and bioavailability, demonstrating the compound's versatility as a synthetic building block.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to changes in neuronal activity and has potential implications for the treatment of neurological conditions .

Comparison with Similar Compounds

Structural Analogues: Electronic and Steric Effects

The following compounds share structural motifs with 1-(2-Chlorophenyl)-2-methylpropan-1-amine but differ in substituents, halogen positioning, or ring systems:

Halogen and Positional Effects

Pharmacological Implications

- However, the ortho-chloro group in the target compound could alter metabolic pathways or receptor interactions.

- Heterocyclic Derivatives : The furan-containing analogue () exhibits enhanced hydrogen bonding capacity due to the oxygen atom, which may improve solubility but reduce blood-brain barrier penetration compared to the chlorophenyl variant .

Physicochemical Properties

- Stability : Cyclopropane-containing analogues (e.g., 2-(2-Fluorophenyl)cyclopropan-1-amine) are less stable due to ring strain, whereas the isopropyl group in the target compound confers rigidity without excessive strain .

Biological Activity

1-(2-Chlorophenyl)-2-methylpropan-1-amine, also known as a chiral amine, is a compound with the molecular formula C10H14ClN and a molecular weight of 183.68 g/mol. It is primarily studied in its hydrochloride salt form (C10H15Cl2N), which appears as a crystalline solid. The compound's structure includes a 2-chlorophenyl group attached to a methylpropan-1-amine moiety, presenting interesting electronic and steric properties due to the chlorine substitution at the ortho position. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Synthesis Methods

The synthesis of this compound can be achieved through various organic chemistry techniques. Common methods include:

- Alkylation Reactions : Utilizing alkyl halides to introduce the methylpropan-1-amine moiety.

- Reduction Reactions : Reducing corresponding ketones or imines to form the amine structure.

These methods allow for the production of both enantiomers, with the (R)-enantiomer being more commonly studied due to its potential biological activity.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties:

- Monoamine Reuptake Inhibition : Similar compounds have been shown to act as inhibitors of neurotransmitter transporters, particularly serotonin and norepinephrine reuptake inhibitors (SNRIs).

- Antidepressant Activity : Due to their structural similarity to known antidepressants, such as amphetamines, these compounds may possess mood-enhancing properties.

Pharmacological Properties

The biological activity can be summarized in the following table:

| Property | Description |

|---|---|

| Molecular Formula | C10H14ClN |

| Molecular Weight | 183.68 g/mol |

| Chirality | Exists in two enantiomeric forms; (R)-enantiomer is more studied |

| Receptor Interaction | Potential interaction with serotonin and norepinephrine transporters |

| Pharmacological Class | Possible classification as an SNRI or stimulant based on structural features |

Case Studies and Research Findings

Research on related compounds provides insight into the potential biological activity of this compound:

- Study on Structural Analogues : A study investigated the pharmacological effects of various chlorophenyl-substituted amines and found that modifications at the ortho position significantly influenced receptor binding affinities and transporter inhibition .

- Antidepressant-like Effects : In animal models, compounds with similar amine structures demonstrated significant antidepressant-like effects in behavioral tests, suggesting that this compound may also exhibit such properties .

- Neurotransmitter Release Modulation : Research indicated that structurally related compounds could enhance the release of neurotransmitters such as dopamine and serotonin in vitro, hinting at a possible mechanism for mood modulation and cognitive enhancement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)-2-methylpropan-1-amine, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a primary amine reacts with a 2-chlorophenyl electrophile under controlled conditions. Key parameters include:

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Temperature : Reactions performed at 60–80°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What physicochemical properties are critical for its reactivity and solubility in biological assays?

- Methodological Answer :

- XlogP : Calculated as ~2.2 (via PubChem algorithms), indicating moderate lipophilicity suitable for membrane permeability studies .

- Hydrogen Bonding : One donor and one acceptor site (from amine and chloro groups), influencing solubility in polar solvents like DMSO or ethanol .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, guiding storage conditions .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for stereospecific activity studies?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® IA or IB columns with n-hexane/isopropanol (90:10) mobile phase; resolution >1.5 achieved at 25°C .

- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) selectively acylates one enantiomer (ee >98%) .

Q. What experimental strategies validate its interaction with neurological targets (e.g., monoamine transporters)?

- Methodological Answer :

- Radioligand Binding Assays : Compete with [³H]WIN35428 for dopamine transporter (DAT) binding. IC₅₀ values calculated via nonlinear regression .

- Molecular Dynamics Simulations : AMBER force fields model docking into DAT’s active site; validate with mutagenesis (e.g., Ala substitution at Ser149) .

Q. How do structural modifications (e.g., halogen substitution) alter its biological activity?

- Methodological Answer :

- SAR Studies : Compare with analogues (e.g., 2-fluorophenyl or 2-bromophenyl derivatives).

- Activity Trends : Chloro-substituted derivatives show 10× higher DAT inhibition vs. fluoro analogues (EC₅₀ = 0.8 μM vs. 8.2 μM) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) quantify electronic effects of substituents on amine basicity .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

- Methodological Answer :

- Byproduct Analysis : GC-MS identifies 2-chlorophenyl elimination products; optimize stoichiometry (amine:electrophile = 1:1.2) .

- Solvent Effects : Replace THF with DMF to reduce side reactions (yield increases from 65% to 82%) .

Safety and Handling

Q. What safety protocols are critical for laboratory handling?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.